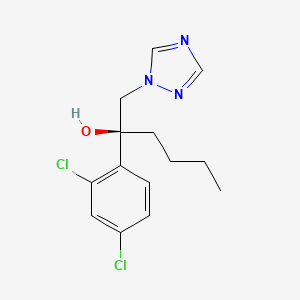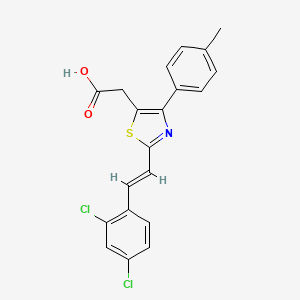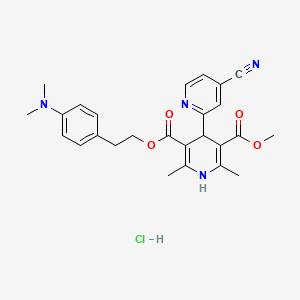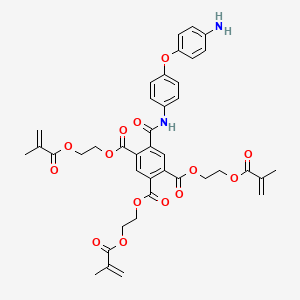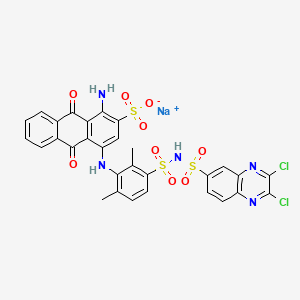
3-Butyl-9,9-dimethyl-7-((phenylmethyl)sulfonyl)-3,7-diazabicyclo(3.3.1)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-9,9-dimethyl-7-((phenylmethyl)sulfonyl)-3,7-diazabicyclo(3.3.1)nonane is a complex organic compound that belongs to the class of diazabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts specific chemical properties and reactivity. The presence of the phenylmethylsulfonyl group further enhances its chemical versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-9,9-dimethyl-7-((phenylmethyl)sulfonyl)-3,7-diazabicyclo(3.3.1)nonane typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the diazabicyclo structure through a cyclization reaction.
- Introduction of the butyl and dimethyl groups via alkylation reactions.
- Attachment of the phenylmethylsulfonyl group through sulfonylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-9,9-dimethyl-7-((phenylmethyl)sulfonyl)-3,7-diazabicyclo(3.3.1)nonane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The phenylmethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
3-Butyl-9,9-dimethyl-7-((phenylmethyl)sulfonyl)-3,7-diazabicyclo(33
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a molecular probe.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-Butyl-9,9-dimethyl-7-((phenylmethyl)sulfonyl)-3,7-diazabicyclo(3.3.1)nonane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-9,9-dimethyl-3,7-diazabicyclo(3.3.1)nonane: Lacks the phenylmethylsulfonyl group, which may result in different reactivity and applications.
9,9-Dimethyl-7-((phenylmethyl)sulfonyl)-3,7-diazabicyclo(3.3.1)nonane: Lacks the butyl group, potentially affecting its chemical properties.
Uniqueness
The presence of the phenylmethylsulfonyl group in 3-Butyl-9,9-dimethyl-7-((phenylmethyl)sulfonyl)-3,7-diazabicyclo(3.3.1)nonane imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it distinct from other similar compounds and highlights its potential for diverse applications.
Properties
CAS No. |
120465-62-5 |
|---|---|
Molecular Formula |
C20H32N2O2S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-benzylsulfonyl-7-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H32N2O2S/c1-4-5-11-21-12-18-14-22(15-19(13-21)20(18,2)3)25(23,24)16-17-9-7-6-8-10-17/h6-10,18-19H,4-5,11-16H2,1-3H3 |
InChI Key |
YBENSFSYQXEQIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2CN(CC(C1)C2(C)C)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)
